Cas no 1131614-46-4 (Ethyl 3-iodo-4-propoxybenzoate)

Ethyl 3-iodo-4-propoxybenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-iodo-4-propoxybenzoate
- 1131614-46-4
- Ethyl3-iodo-4-propoxybenzoate
- AKOS015843183
- DB-060416
- DTXSID70661162
- A802888
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- インチ: InChI=1S/C12H15IO3/c1-3-7-16-11-6-5-9(8-10(11)13)12(14)15-4-2/h5-6,8H,3-4,7H2,1-2H3
- InChIKey: FNGJFOOMTFNWCB-UHFFFAOYSA-N
- ほほえんだ: CCCOC1=C(C=C(C=C1)C(=O)OCC)I
計算された属性
- せいみつぶんしりょう: 334.00659g/mol
- どういたいしつりょう: 334.00659g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 35.5Ų
Ethyl 3-iodo-4-propoxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019099275-1g |
Ethyl 3-iodo-4-propoxybenzoate |
1131614-46-4 | 95% | 1g |
$428.48 | 2023-09-04 | |
Ambeed | A494172-1g |
Ethyl 3-iodo-4-propoxybenzoate |
1131614-46-4 | 95+% | 1g |
$428.0 | 2024-04-26 | |
Crysdot LLC | CD12179282-1g |
Ethyl 3-iodo-4-propoxybenzoate |
1131614-46-4 | 95+% | 1g |
$510 | 2024-07-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757728-1g |
Ethyl 3-iodo-4-propoxybenzoate |
1131614-46-4 | 98% | 1g |
¥4494.00 | 2024-08-09 |
Ethyl 3-iodo-4-propoxybenzoate 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
Ethyl 3-iodo-4-propoxybenzoateに関する追加情報
Ethyl 3-Iodo-4-Propoxybenzoate: A Comprehensive Overview
Ethyl 3-iodo-4-propoxybenzoate, with the CAS number 1131614-46-4, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an ethyl ester group, an iodo substituent, and a propoxy group attached to a benzoate ring. The combination of these functional groups makes it a versatile molecule with potential applications in drug design, material science, and analytical chemistry.
The synthesis of Ethyl 3-iodo-4-propoxybenzoate typically involves multi-step organic reactions. One common approach is the iodination of a suitable aromatic compound followed by esterification and alkoxylation. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.
In terms of physical properties, Ethyl 3-iodo-4-propoxybenzoate exhibits a melting point of approximately 78°C and a boiling point around 280°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate is relatively high, making it suitable for various extraction and purification techniques. The compound's UV-vis spectrum shows strong absorption bands in the range of 250-300 nm, which is indicative of its conjugated aromatic system.
One of the most promising applications of Ethyl 3-iodo-4-propoxybenzoate lies in its use as an intermediate in drug discovery. Its iodo group can serve as a leaving group in nucleophilic substitution reactions, facilitating the incorporation of bioactive moieties into larger molecular frameworks. Recent studies have demonstrated its utility in the synthesis of potential anticancer agents, where the propoxy group enhances solubility and bioavailability.
Moreover, Ethyl 3-iodo-4-propoxybenzoate has shown potential in materials science as a precursor for advanced polymers and coatings. Its ester functionality can be exploited for cross-linking reactions, leading to materials with improved mechanical properties. Researchers have also investigated its use in nanotechnology applications, where its unique structure can contribute to the development of novel nanocomposites.
In the realm of analytical chemistry, Ethyl 3-iodo-4-propoxybenzoate serves as a valuable standard for chromatographic separations. Its distinct retention characteristics make it an ideal reference compound for identifying similar structures in complex mixtures. Recent advancements in mass spectrometry techniques have further enhanced its utility as an analytical tool.
From an environmental standpoint, understanding the degradation pathways of Ethyl 3-iodo-4-propoxybenzoate is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation via hydrolysis and oxidation mechanisms. Efforts are ongoing to develop bioremediation strategies that leverage these natural processes to mitigate contamination risks.
In conclusion, Ethyl 3-Iodo-4-Propoxybenzoate (CAS No: 1131614-46-4) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthetic and analytical techniques, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to make significant contributions to both academic and industrial sectors.
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